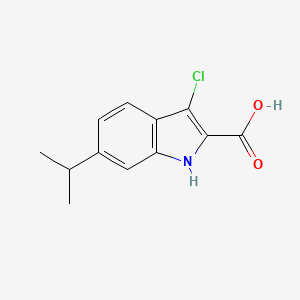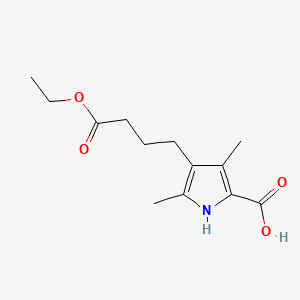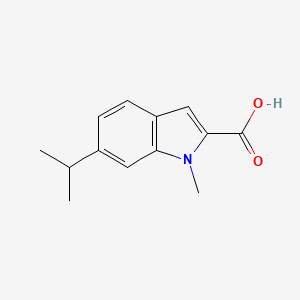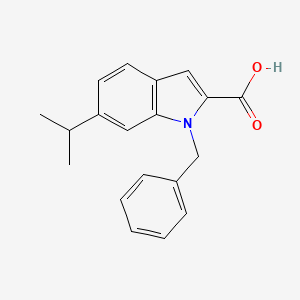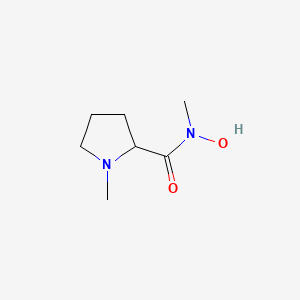
2,2-Bis(hydroxymethyl)propane-1,3-diol;formaldehyde;methanol;urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis(hydroxymethyl)propane-1,3-diol, formaldehyde, methanol, and urea are compounds that are often used in various chemical processes and industrial applicationsIt is a polyol with four hydroxyl groups, making it a versatile compound in the synthesis of various polyfunctionalized products .
準備方法
Synthetic Routes and Reaction Conditions: Pentaerythritol is synthesized through a base-catalyzed multiple addition reaction between acetaldehyde and three equivalents of formaldehyde, followed by a Cannizzaro reaction with a fourth equivalent of formaldehyde. This process yields pentaerythritol and formate ion . The reaction conditions typically involve the use of a strong base such as sodium hydroxide and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, pentaerythritol is produced in large quantities using similar synthetic routes. The process involves the reaction of formaldehyde with acetaldehyde in the presence of a base catalyst. The reaction mixture is then subjected to purification steps to isolate the pentaerythritol. This compound is widely used in the production of alkyd resins, varnishes, and other industrial products .
化学反応の分析
Types of Reactions: Pentaerythritol undergoes various chemical reactions, including esterification, etherification, and oxidation. It is a quaternary alcohol, making it prone to esterification with organic acids to form esters . It can also undergo etherification reactions to form ethers.
Common Reagents and Conditions: Common reagents used in the reactions of pentaerythritol include organic acids, alcohols, and oxidizing agents. The reaction conditions vary depending on the desired product. For example, esterification reactions typically require the presence of an acid catalyst and elevated temperatures, while oxidation reactions may require the use of strong oxidizing agents such as potassium permanganate .
Major Products Formed: The major products formed from the reactions of pentaerythritol include esters, ethers, and oxidized derivatives. These products have various applications in the chemical industry, including the production of resins, plasticizers, and stabilizers .
科学的研究の応用
Pentaerythritol has numerous scientific research applications due to its versatile chemical properties. In chemistry, it is used as a building block for the synthesis of polyfunctionalized compounds. In biology and medicine, pentaerythritol derivatives are explored for their potential use in drug delivery systems and as stabilizers for pharmaceuticals . In the industrial sector, pentaerythritol is used in the production of flame retardants, lubricants, and explosives .
作用機序
The mechanism of action of pentaerythritol and its derivatives involves their ability to form stable complexes with various molecules. The hydroxyl groups in pentaerythritol allow it to participate in hydrogen bonding and other interactions, making it an effective stabilizer and building block for complex molecules . The molecular targets and pathways involved depend on the specific application and the derivatives used.
類似化合物との比較
Pentaerythritol is unique due to its four hydroxyl groups, which provide multiple sites for chemical modification. Similar compounds include neopentane, neopentyl alcohol, and neopentyl glycol . These compounds share structural similarities with pentaerythritol but differ in the number and arrangement of hydroxyl groups. Pentaerythritol’s multiple hydroxyl groups make it more versatile in chemical synthesis and industrial applications .
List of Similar Compounds:- Neopentane
- Neopentyl alcohol
- Neopentyl glycol
- Trimethylolethane
- Orthocarbonic acid
特性
CAS番号 |
125302-11-6 |
|---|---|
分子式 |
C8H22N2O7 |
分子量 |
258.271 |
IUPAC名 |
2,2-bis(hydroxymethyl)propane-1,3-diol;formaldehyde;methanol;urea |
InChI |
InChI=1S/C5H12O4.CH4N2O.CH4O.CH2O/c6-1-5(2-7,3-8)4-9;2-1(3)4;2*1-2/h6-9H,1-4H2;(H4,2,3,4);2H,1H3;1H2 |
InChIキー |
NOYRXLLSAPANSX-UHFFFAOYSA-N |
SMILES |
CO.C=O.C(C(CO)(CO)CO)O.C(=O)(N)N |
同義語 |
Urea, polymer with 2,2-bis(hydroxymethyl)-1,3-propanediol, formaldehyde and methanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


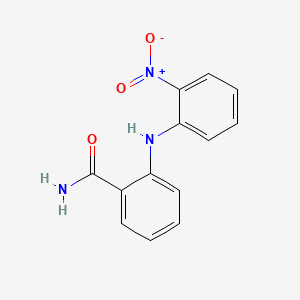
![1,5-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B569587.png)
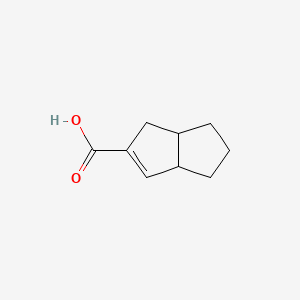
![3-[(E)-but-2-enyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B569590.png)


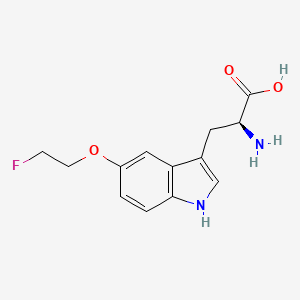
![7,7-Dimethyl-6-methylene-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-a]imidazole](/img/structure/B569594.png)
